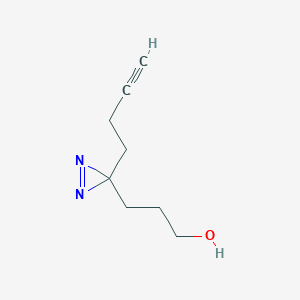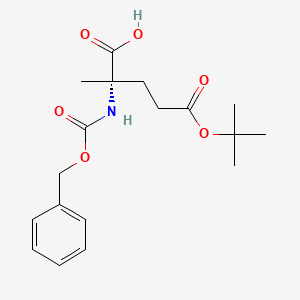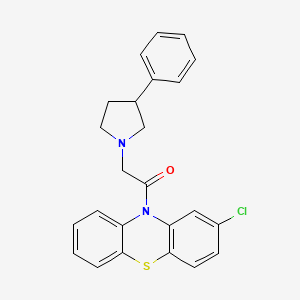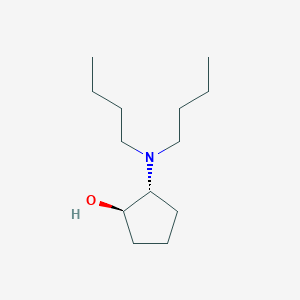![molecular formula C11H12N4S B13366108 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Métodos De Preparación
The synthesis of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-propyl-1H-benzimidazole-2-thiol with hydrazine derivatives in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzimidazole derivatives .
Aplicaciones Científicas De Investigación
9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate multiple signaling pathways, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
Similar compounds to 9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol include other triazolobenzimidazole derivatives, such as:
- 9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
- 9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
These compounds share a similar core structure but differ in the alkyl substituents attached to the triazole ring. The uniqueness of this compound lies in its specific propyl group, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C11H12N4S |
|---|---|
Peso molecular |
232.31 g/mol |
Nombre IUPAC |
4-propyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
InChI |
InChI=1S/C11H12N4S/c1-2-7-14-8-5-3-4-6-9(8)15-10(14)12-13-11(15)16/h3-6H,2,7H2,1H3,(H,13,16) |
Clave InChI |
MYSMILIWXXJXSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N3C1=NNC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-tetraazol-1-yl)-N-[3-(2-thienyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B13366030.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)acetate](/img/structure/B13366047.png)
![N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13366051.png)

![N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366071.png)
![2-((1R,3AS,7aR,E)-4-(((6S)-6-((tert-butyldimethylsilyl)oxy)-2,2-dioxido-1,3,4,5,6,7-hexahydrobenzo[c]thiophen-1-yl)methylene)-7a-methyloctahydro-1H-inden-1-yl)propanal](/img/structure/B13366072.png)



![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)



